1-phenylmethanesulfonylpyrrolidine-2-carboxylic acid
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Overview
Description
1-Phenylmethanesulfonylpyrrolidine-2-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a phenylmethanesulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylmethanesulfonylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonylated product.
Another method involves the use of sulfonylation reagents like methanesulfonyl chloride, which reacts with pyrrolidine derivatives to introduce the sulfonyl group. This reaction can be carried out in solvents such as dichloromethane or tetrahydrofuran, with the addition of a base to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenylmethanesulfonylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenylmethanesulfonylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-phenylmethanesulfonylpyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Phenylsulfonylpyrrolidine-2-carboxylic acid: Similar structure but lacks the methanesulfonyl group.
1-Benzylsulfonylpyrrolidine-2-carboxylic acid: Contains a benzyl group instead of a phenylmethanesulfonyl group.
1-Methanesulfonylpyrrolidine-2-carboxylic acid: Lacks the phenyl group.
Uniqueness
1-Phenylmethanesulfonylpyrrolidine-2-carboxylic acid is unique due to the presence of both a phenylmethanesulfonyl group and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activities that are not observed in similar compounds.
Properties
CAS No. |
100391-96-6 |
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Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.3 |
Purity |
0 |
Origin of Product |
United States |
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